molecular formula C7H5N<br>C6H5(CN)<br>C7H5N B105546 Benzonitrile CAS No. 100-47-0

Benzonitrile

Cat. No.: B105546
CAS No.: 100-47-0
M. Wt: 103.12 g/mol
InChI Key: JFDZBHWFFUWGJE-UHFFFAOYSA-N
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Description

Benzonitrile, also known as phenyl cyanide, is an aromatic organic compound with the chemical formula C₆H₅CN. It is a colorless liquid with a faint almond-like odor. This compound is primarily used as a precursor to various chemicals and materials, including resins, pharmaceuticals, and dyes .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Ammoxidation Process: As mentioned, the ammoxidation of toluene is the primary industrial method for producing this compound.

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Amines in the presence of suitable catalysts.

Major Products:

    Benzoic Acid: Formed from hydrolysis.

    Benzylamine: Formed from reduction.

    N-Substituted Benzamides: Formed from substitution reactions.

Mechanism of Action

Target of Action

Benzonitrile is an aromatic organic compound that primarily targets transition metals, forming coordination complexes . These complexes are soluble in organic solvents and conveniently labile . The this compound ligands in these complexes can be readily displaced by stronger ligands, making them useful synthetic intermediates .

Mode of Action

This compound interacts with its targets (transition metals) by forming coordination complexes . This interaction involves the displacement of the this compound ligands by stronger ligands, which results in the formation of new complexes . This displacement is a key aspect of this compound’s mode of action.

Biochemical Pathways

This compound can be converted to 1° amines by reaction with LiAlH4 . During this reaction, the hydride nucleophile attacks the electrophilic carbon in the nitrile to form an imine anion . Once stabilized by a Lewis acid-base complexation, the imine salt can accept a second hydride to form a dianion . This biochemical pathway is significant in the transformation of this compound.

Pharmacokinetics

It has a boiling point of 188 to 191 °C and is slightly soluble in water . These properties may influence its bioavailability.

Result of Action

The primary result of this compound’s action is the formation of coordination complexes with transition metals . These complexes serve as useful synthetic intermediates in various chemical reactions . Additionally, this compound can be transformed into various derivatives, including N-substituted benzamides .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound’s reactivity can be affected by the presence of other chemicals, such as ammonia and oxygen, which are involved in its production . Additionally, temperature plays a crucial role in the formation of coordination complexes . It’s also worth noting that this compound has potential environmental and health impacts that need careful consideration .

Biochemical Analysis

Biochemical Properties

Benzonitrile belongs to the nitriles class of organic compounds which are characterized by a carbon-nitrogen triple bond . It is a versatile precursor to many derivatives and reacts with amines to afford N-substituted benzamides after hydrolysis . It is also a precursor to diphenylmethanimine via reaction with phenylmagnesium bromide followed by methanolysis . Nitrilases, enzymes that catalyze the hydrolysis of nitriles to carboxylic acids, are known to interact with this compound .

Cellular Effects

This compound has been found to exhibit chromosomal genotoxicity . It has been observed to induce micronuclei in V79 cells, affecting the formation and stability of microtubules and motor protein functions . It also has been shown to induce apoptosis in sarcoma-180 cells .

Molecular Mechanism

Current studies use quantum chemistry and ab initio molecular dynamics to model ionization processes of van der Waals clusters containing cyanoacetylene and acetylene molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, in the green synthesis of this compound, the benzaldehyde conversion and this compound yield were both 100% at 120 °C in 2 hours . The ionic liquid used in the process could be recovered easily by phase separation and recycled directly after the reaction .

Metabolic Pathways

This compound is involved in the metabolic pathways of bacteria, where it provides them with the ability to utilize nitriles as a source of nitrogen for growth . The gene for nitrilase, an enzyme involved in nitrile degradation, has been detected in the genome of bacterial strains .

Transport and Distribution

It is known that this compound forms coordination complexes with transition metals that are both soluble in organic solvents and conveniently labile .

Subcellular Localization

The localization of molecules within a cell is essential for their function . Tools like LOCALIZER and Bento can be used to predict the subcellular localization of proteins in plant cells.

Comparison with Similar Compounds

    Acetonitrile (CH₃CN): A simpler nitrile compound used as a solvent in organic synthesis.

    Propionitrile (C₂H₅CN): Another nitrile compound with similar applications in organic synthesis.

Uniqueness of Benzonitrile:

Properties

IUPAC Name

benzonitrile
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InChI

InChI=1S/C7H5N/c8-6-7-4-2-1-3-5-7/h1-5H
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InChI Key

JFDZBHWFFUWGJE-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C#N
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Molecular Formula

C7H5N, Array
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Related CAS

26809-03-0
Record name Benzonitrile, homopolymer
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DSSTOX Substance ID

DTXSID7021491
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Molecular Weight

103.12 g/mol
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Physical Description

Benzonitrile appears as a clear colorless liquid with an almond-like odor. Flash point 161 °F. Denser (at 8.4 lb / gal) than water and slightly soluble in water. Used as a specialty solvent and to make other chemicals., Colorless oil with almond odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

375.3 °F at 760 mmHg (NTP, 1992), 190.7 °C at 760 mm Hg, BP: 123.5 °C at 100 mm Hg; 69.2 °C at 10 mm Hg; 28.2 °C at 1 mm Hg, 190.7 °C
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Flash Point

161 °F (NTP, 1992), 167 °F, 70 °C (158 def F) (Closed cup), 75 °C c.c.
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Solubility

1 to 5 mg/mL at 73 °F (NTP, 1992), In water, 2000 mg/L at 25 °C, Miscible with common organic solvents, Miscible with ethanol; very soluble in acetone, benzene; soluble in carbon tetrachloride, Solubility in water, g/100ml at 22 °C: 0.1-0.5 (poor)
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Density

1.01 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.0093 g/cu cm at 15 °C, Relative density (water = 1): 1.0
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Vapor Density

3.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Vapor specific gravity: 3.6, Relative vapor density (air = 1): 3.6
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Vapor Pressure

1 mmHg at 82.8 °F ; 5 mmHg at 131.5 °F; 10 mmHg at 156.6 °F (NTP, 1992), 0.76 [mmHg], 0.768 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 102
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Color/Form

Liquid, Colorless oil

CAS No.

100-47-0
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Melting Point

9 °F (NTP, 1992), -12.82 °C, -12.8 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Benzonitrile
Reactant of Route 2
Benzonitrile
Reactant of Route 3
Benzonitrile
Reactant of Route 4
Benzonitrile
Reactant of Route 5
Benzonitrile
Reactant of Route 6
Benzonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.